molecular formula C19H16F3N3O4S B2949482 4-(benzenesulfonyl)-N-{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}butanamide CAS No. 1171569-02-0

4-(benzenesulfonyl)-N-{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}butanamide

Cat. No.: B2949482
CAS No.: 1171569-02-0
M. Wt: 439.41
InChI Key: LSJZASCZODEZBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzenesulfonyl)-N-{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}butanamide is a high-purity chemical reagent designed for advanced research and development applications. This specialized compound features a 1,3,4-oxadiazole core linked to a benzenesulfonyl-butanoamide chain, incorporating the metabolically stable trifluoromethyl group, a feature known to enhance a compound's bioavailability and binding affinity in drug discovery contexts . The molecular architecture of this compound makes it a valuable intermediate for constructing more complex heterocyclic systems, particularly in the synthesis of novel sulfonamide-containing molecules that are of significant interest in modern medicinal and agrochemistry. In pharmaceutical research, this compound serves as a key precursor for developing potential enzyme inhibitors. The structural motif of the 1,3,4-oxadiazole ring linked to a sulfonamide group is found in selective carbonic anhydrase inhibitors currently under investigation for therapeutic applications . Researchers are exploring its utility in designing targeted covalent inhibitors and probing enzyme active sites, leveraging the reactivity of the 1,3,4-oxadiazole heterocycle. Additionally, compounds containing the trifluoromethylphenyl moiety have demonstrated potential in agrochemical research, particularly in the development of new herbicidal agents . The presence of both the benzenesulfonyl group and the 1,3,4-oxadiazole ring in its structure offers multiple sites for further chemical modification, enabling structure-activity relationship studies across multiple research domains. This product is provided exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O4S/c20-19(21,22)14-10-8-13(9-11-14)17-24-25-18(29-17)23-16(26)7-4-12-30(27,28)15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12H2,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJZASCZODEZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}butanamide typically involves multiple steps. One common approach is the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a 1,3,4-oxadiazole derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Oxidation Reactions

The benzenesulfonyl moiety in the compound undergoes oxidation under controlled conditions. While specific data on this compound is limited, analogous sulfonamide derivatives show reactivity with oxidizing agents like hydrogen peroxide (H2O2\text{H}_2\text{O}_2) or meta-chloroperbenzoic acid (mCPBA\text{mCPBA}) to form sulfoxides or sulfones .

Reagent Conditions Product Source
H2O2\text{H}_2\text{O}_2Acidic, 50–70°CSulfoxide intermediate
mCPBA\text{mCPBA}Dichloromethane, 0–25°CBenzenesulfone derivative

Reduction Reactions

The sulfonyl group can be reduced to a thiol or sulfinic acid using agents like lithium aluminum hydride (LiAlH4\text{LiAlH}_4) or catalytic hydrogenation . The trifluoromethylphenyl group remains stable under these conditions.

Reagent Conditions Product Source
LiAlH4\text{LiAlH}_4Tetrahydrofuran, refluxThiol derivative
H2/Pd C\text{H}_2/\text{Pd C}Ethanol, 50°CSulfinic acid intermediate

Substitution Reactions

The 1,3,4-oxadiazol-2-yl group participates in nucleophilic substitution. For example:

  • Nucleophilic attack at the oxadiazole ring by amines or alcohols under basic conditions .

  • Electrophilic substitution on the benzene ring of the benzenesulfonyl group, though steric hindrance from the trifluoromethyl group limits reactivity .

Reaction Type Reagent Conditions Product Source
Nucleophilic substitutionEthylamine (EtNH2\text{EtNH}_2)KOH/EtOH, 80°CAmine-functionalized oxadiazole
Electrophilic brominationBr2\text{Br}_2FeBr3\text{FeBr}_3, 25°CBrominated benzenesulfonyl derivative

Hydrolysis Reactions

The amide bond ( CONH \text{ CONH }) hydrolyzes under acidic or basic conditions:

  • Acidic hydrolysis (HCl\text{HCl}, reflux) yields a carboxylic acid and an amine.

  • Basic hydrolysis (NaOH\text{NaOH}) produces a carboxylate salt .

Condition Reagent Product Source
HCl\text{HCl} (6M)Reflux, 12 hrsButanoic acid + 5-(4-trifluoromethylphenyl)-1,3,4-oxadiazol-2-amine
NaOH\text{NaOH} (2M)80°C, 6 hrsSodium carboxylate + amine byproduct

Mechanistic Insights

  • Sulfonamide reactivity : The electron-withdrawing sulfonyl group activates the amide for hydrolysis but stabilizes the sulfone against over-oxidation .

  • Oxadiazole stability : The 1,3,4-oxadiazole ring resists thermal decomposition below 200°C but undergoes ring-opening under strong nucleophiles .

Comparative Reaction Profile

A comparative analysis with related compounds highlights the influence of the trifluoromethyl group on reaction rates:

Compound Oxidation Rate Hydrolysis Rate Source
4-(Benzenesulfonyl)butanamide (no CF3_3)FasterModerate
4-(Benzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamideSlower (CF3_3 hindrance)Slower

Industrial and Research Implications

  • Pharmaceutical synthesis : Controlled reduction of the sulfonyl group enables access to thiol-based prodrugs.

  • Material science : Oxidation products (sulfones) exhibit enhanced thermal stability for polymer applications .

Scientific Research Applications

4-(benzenesulfonyl)-N-{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}butanamide involves its interaction with specific molecular targets. The trifluoromethyl group and oxadiazole ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of molecules combining 1,3,4-oxadiazole, sulfonamide/amide linkages, and aromatic substituents. Below is a detailed comparison with structurally related analogs:

Key Observations:

Functional Group Influence: The amide linkage in the target compound replaces the thioether or carboxylic acid groups in analogs like 8u and 8s . This substitution likely enhances metabolic stability compared to thioethers, which are prone to oxidation.

Synthetic Efficiency :

  • Analogs with electron-withdrawing groups (e.g., trifluoromethyl in 8u) show moderate yields (68–69%), while electron-donating groups (e.g., methoxy in ) require optimized conditions for higher yields.

Key Findings:

  • Enzyme Inhibition : Analogous oxadiazole derivatives exhibit activity against enzymes like Rho kinase (IC50 ~10 nM for 8u analogs) and acetylcholinesterase (docking scores: −9.3 kcal/mol in ). The target compound’s benzenesulfonyl group may enhance binding to hydrophobic enzyme pockets.
  • Molecular Docking: Derivatives with sulfonamide/amide linkers show strong interactions with catalytic residues (e.g., π-π stacking with aromatic amino acids and hydrogen bonding via sulfonyl oxygen) .

Biological Activity

The compound 4-(benzenesulfonyl)-N-{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}butanamide has garnered attention in recent pharmacological studies due to its potential biological activities. This article delves into its biological activity, including antimicrobial properties, anti-inflammatory effects, and cytotoxicity.

Chemical Structure

The molecular formula of the compound is C18H18F3N3O3SC_{18}H_{18}F_3N_3O_3S with a molecular weight of 403.42 g/mol. The structure features a benzenesulfonamide moiety linked to a 1,3,4-oxadiazole ring substituted with a trifluoromethyl phenyl group.

Biological Activity Overview

The biological activities of this compound have been evaluated through various in vitro studies. Below are the key findings related to its biological activity:

Antimicrobial Activity

In vitro tests have shown that the compound exhibits significant antimicrobial properties against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC of 12.9 µM against methicillin-resistant Staphylococcus aureus (MRSA) and 25.9 µM against Staphylococcus aureus .
  • Bactericidal Activity : The Minimum Bactericidal Concentration (MBC) values were equal to the MIC values, indicating that the compound exhibits bactericidal activity .

Anti-inflammatory Potential

Research has indicated that the compound can modulate inflammatory responses:

  • NF-κB Activation : Compounds similar to this one were found to attenuate lipopolysaccharide-induced NF-κB activation, suggesting potential anti-inflammatory effects .
  • Cytotoxicity : At concentrations up to 20 µM, the compound did not exhibit significant cytotoxic effects, indicating a favorable safety profile for further development .

Case Studies

Several studies have investigated the biological activity of compounds related to or structurally similar to this compound:

  • Study on Antistaphylococcal Activity : A study focusing on compounds with trifluoromethyl groups reported significant antistaphylococcal activity, reinforcing the potential effectiveness of this compound in treating infections caused by resistant strains .
  • Inflammation Modulation : Another investigation highlighted how structural modifications in similar compounds could enhance their anti-inflammatory properties by affecting NF-κB signaling pathways .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialMIC = 12.9 µM (MRSA), 25.9 µM (S.aureus)
BactericidalMBC = MIC values
Anti-inflammatoryAttenuates NF-κB activation
CytotoxicityNo significant effects up to 20 µM

Q & A

Basic: What synthetic strategies are optimal for preparing 4-(benzenesulfonyl)-N-{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}butanamide, and how can reaction yields be improved?

Answer:
The synthesis involves sequential steps:

  • Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
  • Step 2: Sulfonylation of the oxadiazole nitrogen using benzenesulfonyl chloride in the presence of a base (e.g., K₂CO₃) to introduce the benzenesulfonyl group .
  • Step 3: Amide coupling between the sulfonylated oxadiazole and a butanamide derivative using coupling agents like EDCI/HOBt or DCC .

Yield Optimization:

  • Use anhydrous solvents (e.g., CH₃CN or DMF) to minimize hydrolysis side reactions.
  • Employ catalytic DMAP to accelerate amide bond formation .
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to remove unreacted sulfonyl chlorides or coupling byproducts .

Basic: How can the molecular structure and regiochemistry of this compound be unambiguously confirmed?

Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD): Resolves bond lengths, angles, and confirms the oxadiazole ring geometry and sulfonamide connectivity .
  • NMR Spectroscopy:
    • ¹H NMR: The absence of NH protons in the oxadiazole ring (δ 8.5–9.5 ppm) confirms cyclization.
    • ¹³C NMR: Signals at δ 165–170 ppm indicate carbonyl groups in the amide and oxadiazole moieties .
  • High-Resolution Mass Spectrometry (HRMS): Validates the molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error) .

Advanced: What computational methods are suitable for predicting the compound’s reactivity or binding interactions with biological targets?

Answer:

  • Density Functional Theory (DFT): Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites on the oxadiazole and sulfonamide groups .
  • Molecular Dynamics (MD) Simulations: Models ligand-receptor interactions (e.g., with kinases or enzymes) by simulating conformational changes in aqueous/PBS buffers .
  • Docking Studies (AutoDock Vina/GOLD): Predicts binding affinities to targets like COX-2 or carbonic anhydrase, leveraging the sulfonamide’s known role in enzyme inhibition .

Example Workflow:

Optimize the compound’s geometry at the B3LYP/6-31G(d) level.

Dock into the active site of a target protein (PDB ID: 1CX2 for sulfonamide-binding enzymes).

Validate predictions with SPR (Surface Plasmon Resonance) binding assays .

Advanced: How can researchers resolve contradictory bioactivity data (e.g., inconsistent IC₅₀ values) across different assays?

Answer:
Root Causes of Contradictions:

  • Assay Conditions: Variability in pH, ionic strength, or reducing agents (e.g., DTT) may alter the compound’s stability or target engagement .
  • Off-Target Effects: Promiscuous binding to serum proteins (e.g., albumin) can reduce free compound concentration .

Mitigation Strategies:

  • Dose-Response Curves: Perform assays in triplicate across a ≥10-point concentration range.
  • Control Experiments: Include a reference inhibitor (e.g., acetazolamide for sulfonamide targets) to validate assay conditions .
  • LC-MS Quantification: Measure actual compound concentration in assay media to account for degradation .

Basic: What spectroscopic techniques are critical for characterizing the purity of intermediates during synthesis?

Answer:

  • FT-IR: Confirms functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹, amide C=O at 1650–1700 cm⁻¹) .
  • HPLC-PDA: Quantifies purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
  • TLC Monitoring: Tracks reaction progress (silica gel GF₂₅₄, ethyl acetate/hexane 3:7) with visualization under UV 254/365 nm .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Answer:
Key Modifications:

  • Oxadiazole Ring: Replace the trifluoromethylphenyl group with electron-withdrawing groups (e.g., nitro) to enhance π-π stacking with hydrophobic enzyme pockets .
  • Sulfonamide Group: Introduce substituents (e.g., methyl or halogens) on the benzene ring to improve steric complementarity with target binding sites .

Methodology:

  • Synthesize a library of 10–20 analogs with systematic substitutions.
  • Test in enzyme inhibition assays (e.g., IC₅₀ determination) and correlate with computed logP/pKa values .
  • Use QSAR models to predict bioactivity cliffs and prioritize lead compounds .

Basic: What are the stability considerations for this compound under storage or experimental conditions?

Answer:

  • Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the oxadiazole ring.
  • Hydrolytic Stability: Avoid aqueous buffers at pH >8, as the sulfonamide group may undergo hydrolysis .
  • Thermal Stability: TGA/DSC analysis reveals decomposition onset at ~200°C, compatible with most lab handling .

Advanced: What strategies can address low solubility in aqueous media during in vitro bioassays?

Answer:

  • Co-Solvent Systems: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) on the butanamide moiety for pH-dependent release .
  • Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (100–200 nm) to improve bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.